molecular formula C8H6N2OS B025873 2-Aminobenzo[d]thiazole-6-carbaldehyde CAS No. 106429-08-7

2-Aminobenzo[d]thiazole-6-carbaldehyde

Cat. No.: B025873
CAS No.: 106429-08-7
M. Wt: 178.21 g/mol
InChI Key: DCNYZCPMDDDDLR-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazole-6-carbaldehyde is a heterocyclic compound that features a benzothiazole ring with an amino group at the 2-position and an aldehyde group at the 6-position. This compound is of significant interest in medicinal chemistry and synthetic organic chemistry due to its versatile reactivity and potential biological activities .

Scientific Research Applications

2-Aminobenzo[d]thiazole-6-carbaldehyde has a wide range of applications in scientific research:

Future Directions

The future directions for “2-Aminobenzo[d]thiazole-6-carbaldehyde” could involve further exploration of the chemical space around the molecule, given its potential for substitution at four different positions . This could lead to the development of new biologically active compounds, especially as antibacterial, antifungal, and anticancer agents .

Preparation Methods

The synthesis of 2-Aminobenzo[d]thiazole-6-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. Another method includes the use of bromine for the formation of pseudohalogen thiocyanogen, which is then involved in the thiocyanation of aniline . Industrial production methods often focus on optimizing yields and reducing costs, employing catalytic reactions and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

2-Aminobenzo[d]thiazole-6-carbaldehyde undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Aminobenzo[d]thiazole-6-carbaldehyde can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNYZCPMDDDDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

110.5 g (0.613 mol) of 1a are stirred in 200 ml of THF with 319.8 g (3.678 mol) of manganese (IV) oxide at room temperature for 3 days. The reaction mixture is filtered, the residue on the filter is washed with THF, and the filtrate is evaporated in vacuo.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, slowly add phenyl lithium (5 mL, 9.16 mmol, 2.1 equiv from a solution 1.8 M in cyclohexane/ether, 70/30) to a cold (−78° C.) solution of commercially available 2-bromo benzothiazole in 30 mL of dry THF. After the addition is complete stir the mixture for 5 minutes and add t-butyl lithium (5.6 mL, 9.16 mmol, 2.1 equiv from a solution 1.7 M in pentane). The mixture will turn from a creamy white color to green over 1 hour. At this point, rapidly add formyl piperidine (2.4 mL, 21.8 mmol, 5 equiv) dropwise and warm the mixture slowly to (>1 hour) 0° C. Quench the reaction into a mixture of cold saturated NH4Cl and extract with EtOAc. Separate the phases and back extract the organic one with more EtOAc (three times). Dry the combined organic phases over MgSO4, filter and concentrate in vacuo to afford the ldehyde (50% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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